molecular formula C13H14N2O2S2 B1227201 2-(2-methoxyethylthio)-N-(2-thiazolyl)benzamide

2-(2-methoxyethylthio)-N-(2-thiazolyl)benzamide

Cat. No. B1227201
M. Wt: 294.4 g/mol
InChI Key: GCMNJKOOERJOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethylthio)-N-(2-thiazolyl)benzamide is a carbonyl compound.

Scientific Research Applications

Anti-Infective Properties

Thiazolides, including derivatives of nitazoxanide (NTZ), which is structurally related to 2-(2-methoxyethylthio)-N-(2-thiazolyl)benzamide, exhibit a broad spectrum of activities against various helminths, protozoa, enteric bacteria, and viruses infecting animals and humans. Thiazolides like NTZ show activity against anaerobic or microaerophilic parasites and bacteria, as well as intracellular parasites and viruses. They also exhibit effectiveness against proliferating mammalian cells. The thiazolides' mode of action includes the reduction of nitro groups into toxic intermediates in microaerophilic bacteria and parasites, and the triggering of apoptosis in mammalian cells. This dual mechanism may also be applicable to derivatives like 2-(2-methoxyethylthio)-N-(2-thiazolyl)benzamide (Hemphill, Müller, & Müller, 2012).

Antimicrobial Effects

A study on various benzamide derivatives, including those with thiazolyl substitutions, demonstrated significant antibacterial and antifungal activities. This suggests the potential of 2-(2-methoxyethylthio)-N-(2-thiazolyl)benzamide in antimicrobial applications, particularly against specific bacterial and fungal species (Priya et al., 2006).

Gelation Properties

N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior. This research is significant for understanding the role of methyl functionality and multiple non-covalent interactions in gelation. These findings can be relevant in developing materials and substances with specific physical properties, potentially applicable to 2-(2-methoxyethylthio)-N-(2-thiazolyl)benzamide (Yadav & Ballabh, 2020).

Anti-Parasitic Mechanisms

Thiazolides, including NTZ and its derivatives, have demonstrated effectiveness against various parasites and bacteria. They inhibit specific metabolic pathways and act against both intracellular and extracellular pathogens. This broad range of activity suggests a potential application of 2-(2-methoxyethylthio)-N-(2-thiazolyl)benzamide in anti-parasitic treatments (Hemphill, Müller, & Müller, 2007).

Vascular Endothelial Growth Factor Inhibition

Derivatives of benzamides, including those with thiazole structures, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This suggests that 2-(2-methoxyethylthio)-N-(2-thiazolyl)benzamide could potentially be explored for its effects in inhibiting VEGFR-2, relevant in cancer therapy and angiogenesis-related diseases (Borzilleri et al., 2006).

properties

Product Name

2-(2-methoxyethylthio)-N-(2-thiazolyl)benzamide

Molecular Formula

C13H14N2O2S2

Molecular Weight

294.4 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C13H14N2O2S2/c1-17-7-9-18-11-5-3-2-4-10(11)12(16)15-13-14-6-8-19-13/h2-6,8H,7,9H2,1H3,(H,14,15,16)

InChI Key

GCMNJKOOERJOAN-UHFFFAOYSA-N

SMILES

COCCSC1=CC=CC=C1C(=O)NC2=NC=CS2

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=NC=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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